molecular formula C8H14N4O B13614214 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B13614214
M. Wt: 182.22 g/mol
InChI Key: VMYLNKYMWIZFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a morpholine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both morpholine and triazole rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with morpholine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of N-alkylated morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone

Uniqueness

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both morpholine and triazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one of these rings .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3

InChI Key

VMYLNKYMWIZFDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.